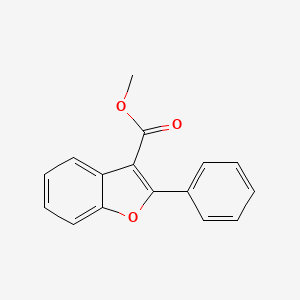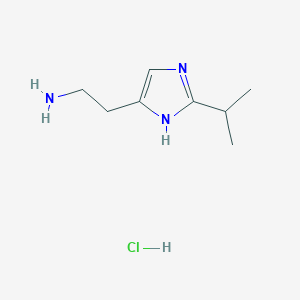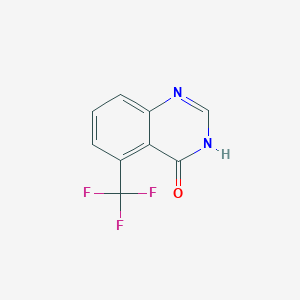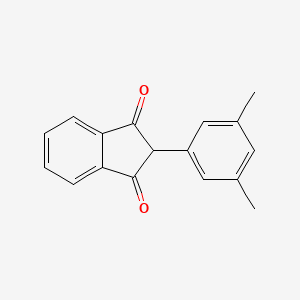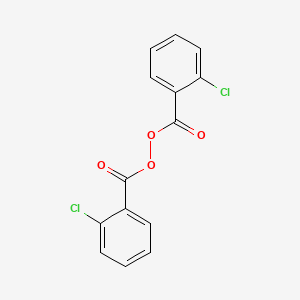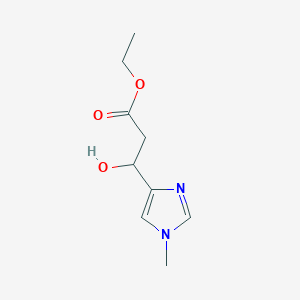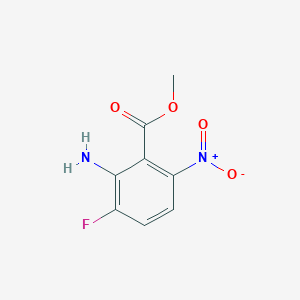
Methyl 2-amino-3-fluoro-6-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol This compound is known for its unique structural features, which include an amino group, a fluoro substituent, and a nitro group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group . The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
科学的研究の応用
Methyl 2-amino-3-fluoro-6-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-amino-3-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The fluoro substituent can enhance the compound’s stability and binding affinity to target proteins .
類似化合物との比較
Similar Compounds
Methyl 2-amino-6-fluoro-3-nitrobenzoate: Similar structure but different position of the fluoro and nitro groups.
Methyl 2-fluoro-3-nitrobenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 2-amino-3-nitrobenzoate: Lacks the fluoro substituent, influencing its chemical properties
Uniqueness
Methyl 2-amino-3-fluoro-6-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups, along with the fluoro substituent, makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C8H7FN2O4 |
|---|---|
分子量 |
214.15 g/mol |
IUPAC名 |
methyl 2-amino-3-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChIキー |
ZYQXSTWTUVALGB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


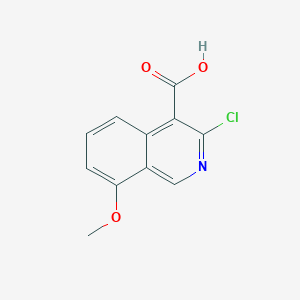
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
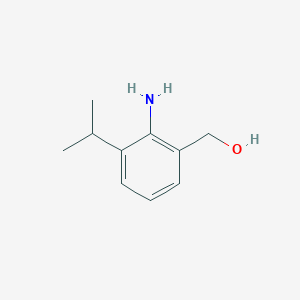
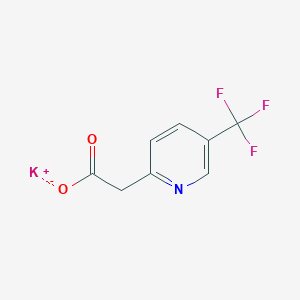

![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
